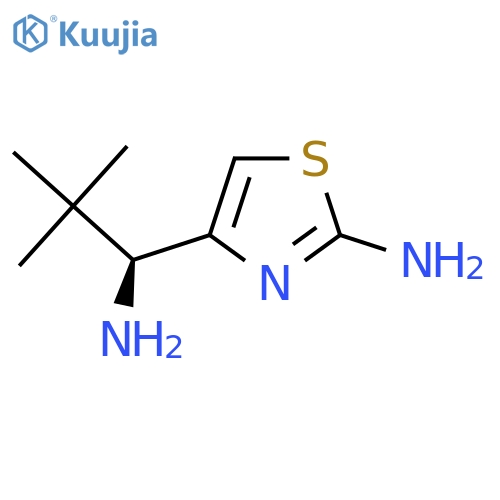

Cas no 2639371-37-0 (4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine)

2639371-37-0 structure

商品名:4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 2639371-37-0

- EN300-27783740

- 4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine

- 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine

-

- インチ: 1S/C8H15N3S/c1-8(2,3)6(9)5-4-12-7(10)11-5/h4,6H,9H2,1-3H3,(H2,10,11)/t6-/m1/s1

- InChIKey: ZJKRCPRLOIMLLI-ZCFIWIBFSA-N

- ほほえんだ: S1C(N)=NC(=C1)[C@H](C(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 185.09866866g/mol

- どういたいしつりょう: 185.09866866g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 93.2Ų

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27783740-0.25g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-27783740-0.05g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-27783740-2.5g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-27783740-1g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 1g |

$986.0 | 2023-09-09 | ||

| Enamine | EN300-27783740-0.1g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-27783740-0.5g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-27783740-1.0g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-27783740-5.0g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-27783740-10.0g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-27783740-5g |

4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine |

2639371-37-0 | 5g |

$2858.0 | 2023-09-09 |

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine 関連文献

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

2639371-37-0 (4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬